molecular formula C18H14O3 B290816 5-Hydroxy-1-naphthyl 3-methylbenzoate

5-Hydroxy-1-naphthyl 3-methylbenzoate

Cat. No.: B290816
M. Wt: 278.3 g/mol
InChI Key: WNUUQNXDKTTWAN-UHFFFAOYSA-N
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Description

5-Hydroxy-1-naphthyl 3-methylbenzoate is an ester derivative combining a naphthyl moiety with a substituted benzoate group. Its structure features a 5-hydroxyl group on the naphthalene ring and a 3-methyl substituent on the benzoyl group.

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

(5-hydroxynaphthalen-1-yl) 3-methylbenzoate

InChI

InChI=1S/C18H14O3/c1-12-5-2-6-13(11-12)18(20)21-17-10-4-7-14-15(17)8-3-9-16(14)19/h2-11,19H,1H3

InChI Key

WNUUQNXDKTTWAN-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=CC3=C2C=CC=C3O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Benzoate Derivatives

The benzoate group’s substitution pattern significantly influences electronic and steric properties. For instance:

  • Methyl 3-methylbenzoate (M3MB) : A simpler ester with a 3-methyl substituent on the benzoyl group. The electron-donating methyl group enhances the ester’s stability and moderates electrophilic aromatic substitution reactivity compared to electron-withdrawing substituents (e.g., nitro or chloro groups) .
Table 1: Substituent and Functional Group Comparison
Compound Core Structure Functional Group Key Substituents Electronic Effects
5-Hydroxy-1-naphthyl 3-methylbenzoate Naphthyl benzoate Ester 5-OH (naphthyl), 3-Me (benzoyl) Electron-donating (Me), polar (OH)
Methyl 3-methylbenzoate (M3MB) Benzoate Ester 3-Me (benzoyl) Electron-donating (Me)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Amide 2-OH, 1,1-diMe-ethyl N,O-bidentate directing group

Functional Group Variations

  • Amides vs. Esters : N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () shares the 3-methylbenzoyl moiety but replaces the ester with an amide. Amides exhibit stronger hydrogen-bonding capacity and are often used in metal-catalyzed C–H functionalization due to their directing groups .
  • Hydrazides : Compounds like N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide () feature hydrazide linkages, which are versatile in medicinal chemistry for their bioactivity but lack the ester’s hydrolytic stability .

Catalytic and Material Science Potential

  • The hydroxyl group in 5-Hydroxy-1-naphthyl 3-methylbenzoate may act as a coordinating site for metal catalysts, similar to N,O-bidentate amides in C–H bond activation .
  • The naphthyl group’s aromaticity could enhance fluorescence properties, making it useful in optoelectronic materials.

Biomedical Relevance

  • While hydrazides () are prioritized for antimicrobial or anticancer studies, the ester’s hydrolytic lability might limit its direct drug use. However, prodrug strategies could leverage its structure .

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